molecular formula C16H13F2N B8632432 4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole CAS No. 635724-43-5

4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole

Cat. No. B8632432
M. Wt: 257.28 g/mol
InChI Key: YXENPYXKBBRXGP-UHFFFAOYSA-N
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Patent
US07348440B2

Procedure details

Trifluoroacetic acid (20 mL) was added to a solution of tert-butyl 4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate (2-3,700 mg, 1.96 mmol, 1 equiv) in dichloromethane (50 mL) at 23° C., and the resulting mixture was stirred for 30 minutes, then concentrated to give 4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole (24) as a TFA salt (brown oil). LRMS m/z (M+H) 258.1 found, 258.1 required.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Quantity
1.96 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[F:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[C:16]1[CH2:20][N:19](C(OC(C)(C)C)=O)[CH:18]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:17]=1>ClCCl>[F:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[C:16]1[CH2:20][NH:19][CH:18]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:17]=1.[C:3]([OH:5])([C:2]([F:7])([F:6])[F:1])=[O:4]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Quantity
1.96 mmol
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)C1=CC(N(C1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C1=CC(NC1)C1=CC=CC=C1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.